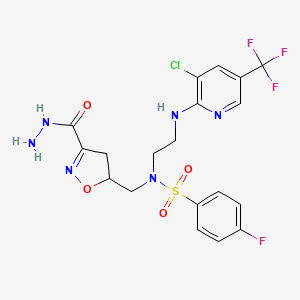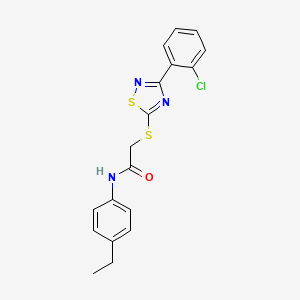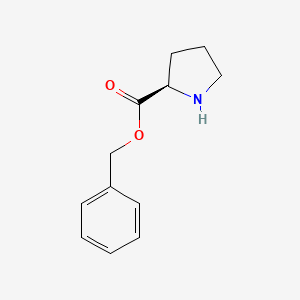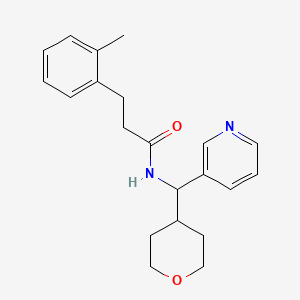![molecular formula C12H14N2O4 B2723430 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid CAS No. 21282-65-5](/img/structure/B2723430.png)
2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid” is a chemical compound with the CAS Number: 21282-65-5 . It has a molecular weight of 250.25 . The IUPAC name for this compound is 2-[(4-morpholinylcarbonyl)amino]benzoic acid .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, such as “2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid”, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . These compounds are generally synthesized from 1,2-amino alcohols and related compounds .Molecular Structure Analysis
The InChI code for “2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid” is 1S/C12H14N2O4/c15-11(16)9-3-1-2-4-10(9)13-12(17)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17)(H,15,16) .Physical And Chemical Properties Analysis
The compound has a storage temperature of 28C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : A study by Khouili et al. (2021) discusses the synthesis of new dialkyl 2,2'-[carbonylbis(azanediyl)]dibenzoates through Curtius Rearrangement, highlighting advanced organic synthesis techniques that could be applied to similar compounds including 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid derivatives for potential pharmaceutical applications Khouili et al., 2021.
- Crystal Structures : Wu et al. (2014) investigated the crystal structure of benzamide derivatives, including those related to 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid, to identify potential binding sites for allosteric modulators of neurotransmitter receptors, which could guide the development of novel therapeutic agents Wu et al., 2014.
Biological Activities
- Antimicrobial Properties : Panneerselvam et al. (2009) synthesized and characterized a series of Schiff bases of 4-(2-aminophenyl)morpholines, demonstrating significant analgesic, anti-inflammatory, and antimicrobial activities. This suggests the potential of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid derivatives in developing new antimicrobial agents Panneerselvam et al., 2009.
- Antioxidant and Enzyme Inhibition : Özil et al. (2018) designed and synthesized novel benzimidazole derivatives containing morpholine, showing strong in vitro antioxidant activities and glucosidase inhibition, indicating the potential of related compounds for treating oxidative stress-related diseases and diabetes Özil et al., 2018.
Electrochemical Applications
- Green Synthesis Approaches : Nematollahi and Esmaili (2010) developed a green electrochemical method for synthesizing 4-morpholino-2-(arylsulfonyl)benzenamines, demonstrating an environmentally friendly approach to synthesizing complex organic molecules potentially including derivatives of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid Nematollahi & Esmaili, 2010.
Safety and Hazards
Propiedades
IUPAC Name |
2-(morpholine-4-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-11(16)9-3-1-2-4-10(9)13-12(17)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDLDQTXYBOMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-9-(3-isopropoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723347.png)
![methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2723349.png)






![Benzo[d]thiazol-2-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2723362.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723366.png)

![9-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethyl-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2723368.png)
![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)